GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor
GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] As a first-in-class S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, GSK3368715 has demonstrated significant anti-proliferative activity across a broad range of hematological and solid tumor cell lines in preclinical studies.[3][4] It functions by binding to the enzyme-substrate complex, leading to a global reduction in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) on hundreds of protein substrates.[3][4] This technical guide provides a comprehensive overview of GSK3368715, including its mechanism of action, quantitative inhibitory activity, detailed experimental protocols from preclinical studies, and a summary of its clinical evaluation.
Core Mechanism of Action
GSK3368715 selectively targets Type I PRMTs, a family of enzymes responsible for asymmetrically dimethylating arginine residues on histone and non-histone proteins.[1][5] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA metabolism, DNA damage repair, and signal transduction.[5][6][7] Dysregulation of Type I PRMT activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[6][8]
GSK3368715's unique SAM-uncompetitive mechanism means it binds to the PRMT-substrate complex, effectively locking it in an inactive state.[1][2] This leads to a profound shift in the cellular methyl-arginine landscape, disrupting the signaling pathways that drive cancer cell proliferation and survival.[3]
Quantitative Inhibitory Activity
The inhibitory potency of GSK3368715 against various PRMTs has been characterized through biochemical assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of GSK3368715 against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[2][4] |
| PRMT3 | 48[2][4] |
| PRMT4 (CARM1) | 1148[2][4] |
| PRMT6 | 5.7[2][4] |
| PRMT8 | 1.7[2][4] |
Table 2: Apparent Inhibition Constant (Kiapp) of GSK3368715
| Target PRMTs | Kiapp Range (nM) |
| PRMT1, 3, 4, 6, 8 | 1.5 - 81[3] |
Preclinical In Vitro and In Vivo Activity
GSK3368715 has demonstrated broad anti-proliferative effects in a large panel of cancer cell lines and potent anti-tumor activity in xenograft models.
Table 3: In Vitro Anti-proliferative Activity of GSK3368715
| Cell Line | Cancer Type | Key Findings |
| 249 Cancer Cell Lines | 12 Tumor Types | Majority of cell lines showed ≥50% growth inhibition.[2][4] |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | Cytotoxic response with a gIC50 of 59 nM.[4] |
Table 4: In Vivo Anti-Tumor Efficacy of GSK3368715 in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression.[4][9] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition.[2][4][9] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition.[2][4][9] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition.[9] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition.[9] |
Signaling Pathways and Biomarkers
The inhibition of Type I PRMTs by GSK3368715 impacts several critical cancer-related signaling pathways.
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EGFR and Wnt Signaling: PRMT1 has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][8] Inhibition of PRMT1 can downregulate these pathways, which are often hyperactivated in cancers like triple-negative breast cancer.[8]
-
RNA Metabolism and DNA Damage Response: Type I PRMT inhibitors can induce defects in RNA metabolism and lead to hallmarks of DNA damage, ultimately halting cell proliferation.[5]
-
MTAP Deficiency as a Biomarker: Deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor, has been correlated with increased sensitivity to GSK3368715.[10][11] This suggests that MTAP status could be a potential biomarker for patient selection.[10]
Clinical Trial Summary
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[7][12]
Table 5: Summary of Phase 1 Clinical Trial (NCT03666988) for GSK3368715
| Parameter | Details |
| Study Design | Dose escalation of oral, once-daily GSK3368715 (50, 100, and 200 mg).[12] |
| Patient Population | 31 adults with advanced-stage solid tumors.[12] |
| Key Findings | - Dose-Limiting Toxicities: Reported in 25% (3/12) of patients at the 200 mg dose.[7][12]- Adverse Events: A higher-than-expected incidence of thromboembolic events (TEEs) was observed (29% of patients), including 8 grade 3 events and 1 grade 5 pulmonary embolism.[12]- Efficacy: The best response was stable disease in 29% (9/31) of patients.[7][12]- Pharmacokinetics: Maximum plasma concentration was reached within 1 hour post-dosing.[12]- Target Engagement: Observed in the blood, but was modest and variable in tumor biopsies at the 100 mg dose.[12] |
| Outcome | The study was terminated early due to the risk/benefit analysis based on the incidence of TEEs, limited target engagement at lower doses, and lack of significant clinical efficacy.[12] |
Detailed Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay is a standard method to determine the IC50 of an inhibitor against PRMT enzymes.[1]
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Reaction Mixture Preparation: A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.[1]
-
Inhibitor Addition: Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[1]
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specified time to allow the methylation reaction to proceed.[1]
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as trichloroacetic acid.[1]
-
Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
